molecular formula C17H25NO B5249525 N-cyclooctyl-3-phenylpropanamide

N-cyclooctyl-3-phenylpropanamide

Cat. No.: B5249525
M. Wt: 259.4 g/mol
InChI Key: SHRUTOGNSHZQMW-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-phenylpropanamide: is an organic compound that belongs to the class of amides It features a cyclooctyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-phenylpropanamide typically involves the reaction of cyclooctylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. Continuous flow synthesis also minimizes the formation of by-products and allows for easier purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst.

    Oxidation: The phenyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The hydrogen atoms on the cyclooctyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Reduction: N-cyclooctyl-3-phenylpropanamine.

    Oxidation: 3-phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-cyclooctyl-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features make it a candidate for investigating receptor-ligand interactions and understanding the mechanisms of signal transduction.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its amide group can be modified to create derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways. The cyclooctyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    N-cyclooctyl-3-phenylpropanamine: A reduced form of N-cyclooctyl-3-phenylpropanamide with an amine group instead of an amide.

    3-phenylpropanoic acid: An oxidized form of this compound with a carboxylic acid group.

    N-cyclooctyl-3-phenylpropyl chloride: A chlorinated derivative used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to its combination of a cyclooctyl group and a phenyl group attached to the propanamide chain This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-cyclooctyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUTOGNSHZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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